BenchChemオンラインストアへようこそ!

1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride

5-HT2A receptor Binding affinity Structure-activity relationship

Choose Bromo-DragonFLY hydrochloride for its unmatched potency in receptor research. Its sub-nanomolar affinity (Ki=0.04 nM) ensures high-occupancy labeling for cryo-EM, while its ~550-fold selectivity over DOB makes it an optimized positive control for head-twitch response (HTR) assays. Its complete resistance to hepatic metabolism provides a definitive, legally critical forensic differentiator from rapidly metabolized analogs like 2C-B-FLY. Procure this high-purity (≥98%) analytical standard for rigorous, publication-grade receptor pharmacology and forensic toxicology workflows.

Molecular Formula C13H13BrClNO2
Molecular Weight 330.60 g/mol
CAS No. 219986-78-4
Cat. No. B145515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
CAS219986-78-4
Synonyms8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride
Molecular FormulaC13H13BrClNO2
Molecular Weight330.60 g/mol
Structural Identifiers
SMILESCC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl
InChIInChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H
InChIKeyYDIDKNSMQNPNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride (Bromo-DragonFLY) Hydrochloride


1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride, commonly known as Bromo-DragonFLY hydrochloride, is a fully aromatic benzodifuran-substituted phenethylamine derivative [1]. Synthesized initially as a highly potent serotonergic probe by Parker and Nichols in 1998, it acts as a non-selective full agonist at 5-HT2 receptors, with sub-nanomolar affinity for 5-HT2A and 5-HT2C subtypes [2]. As a rigid analog of 2,5-dimethoxy-4-bromoamphetamine (DOB), its structural incorporation of the 2- and 5-methoxy groups into benzofuran rings drastically alters its potency, pharmacokinetic resistance, and in vivo behavioral activity relative to its non-rigid and tetrahydrobenzodifuran analogs, defining its unique profile for receptor-structure research and forensic analytical differentiation [3][4].

Why 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride Cannot Be Replaced by Its Closest In-Class Analogs


Within the benzodifuran and phenethylamine class, subtle structural variations between Bromo-DragonFLY and its nearest analogs—such as the degree of ring saturation (benzodifuran vs. tetrahydrobenzodifuran) and the presence of an α-methyl group on the aminoalkane chain—lead to extreme, quantifiable divergences in pharmacodynamic potency, pharmacokinetic stability, and metabolic inhibition that nullify any assumption of interchangeability [1]. While the tetrahydrobenzodifuran analog 2C-B-FLY and the non-rigid parent DOB share overlapping target engagement profiles, their quantitative differences in receptor affinity, in vivo behavioral potency, hepatic metabolic clearance, and monoamine oxidase A (MAO-A) inhibition are not simply linear shifts but represent distinct biological profiles, making direct substitution without recalibration or the introduction of confounding variables impossible in experimental or analytical protocols [2][3].

Quantified Differentiators for 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride Against Structural Analogs


5-HT2A Receptor Binding Affinity: ~550-Fold Enhancement Over Non-Rigid Parent DOB

Bromo-DragonFLY demonstrates a 5-HT2A receptor affinity (Ki) of 0.04 nM, a value enhanced by approximately 550-fold compared to its non-rigid parent compound, 2,5-dimethoxy-4-bromoamphetamine (DOB), which exhibits a Ki of 22 nM in rat cortical homogenates [1][2]. This gain in affinity is specific to the fully aromatic benzodifuran ring system; tethering the methoxy groups into a tetrahydrobenzodifuran nucleus (DOB-FLY, Ki = 18 nM) does not similarly enhance affinity, remaining equipotent to DOB [2].

5-HT2A receptor Binding affinity Structure-activity relationship Benzodifuran

In Vivo Head-Twitch Response (HTR) Potency: 3.75-Fold Greater Than DOB in Mice

In a direct head-to-head murine head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A receptor activation, Bromo-DragonFLY (DOB-DFLY) exhibited an ED50 of 0.20 μmol/kg, which is 3.75-fold more potent than DOB's ED50 of 0.75 μmol/kg [1]. The tetrahydrobenzodifuran analog DOB-FLY was substantially less potent (ED50 = 0.67 μmol/kg) and statistically equipotent to DOB, confirming that the fully aromatic benzodifuran scaffold is crucial for in vivo potency enhancement [1].

Head-twitch response In vivo potency Mouse model 5-HT2A agonism

Drug Discrimination Potency in LSD-Trained Rats: 48-Fold Higher Than DOB and ~1.8-Fold Higher Than LSD

In a rat drug discrimination paradigm utilizing LSD-trained subjects, Bromo-DragonFLY exhibited an ED50 of 22 nmol/kg, which demonstrates a 48-fold increase in potency over the non-rigid parent DOB, which has an ED50 of 1.06 μmol/kg [1]. Moreover, its potency was approximately 1.8 times higher than that of LSD itself, which showed an ED50 of 40 nmol/kg in the same paradigm [2]. This establishes Bromo-DragonFLY as one of the most potent hallucinogenic compounds in terms of interoceptive stimulus equivalence to LSD.

Drug discrimination Interoceptive stimulus LSD-trained rats In vivo pharmacology

Hepatic Metabolic Stability: Complete Resistance to In Vitro Metabolism Versus Rapid Clearance of 2C-B-FLY

In a direct head-to-head in vitro metabolism study using pooled human liver microsomes (HLM) and cytosol (HLC), Bromo-DragonFLY was completely resistant to biotransformation, showing no detectable metabolite formation under conditions where its close structural analog 2C-B-FLY was extensively metabolized [1]. Specifically, 2C-B-FLY underwent CYP2D6-mediated monohydroxylation in HLM and both CYP2D6-mediated monohydroxylation and N-acetylation in HLC, with further metabolism by MAO-A producing an aldehyde metabolite [1]. This fundamental difference in metabolic fate is driven by the replacement of the tetrahydrobenzodifuran core (2C-B-FLY) with the fully aromatic benzodifuran core (Bromo-DragonFLY), combined with the presence of an α-methyl group on the aminoalkane chain, which shields the amine from MAO-mediated deamination [1].

Metabolic stability Human liver microsomes Hepatic clearance Pharmacokinetics

Monoamine Oxidase A (MAO-A) Inhibition: Competitive Inhibition with Ki 0.352 µM, Absent in 2C-B-FLY

Bromo-DragonFLY acts as a competitive inhibitor of the oxidative deamination of 5-HT by MAO-A, with a Ki value of 0.352 µM [1]. In contrast, its close analog 2C-B-FLY does not inhibit MAO-A; instead, it serves as a substrate for the enzyme, being actively metabolized via oxidative deamination [1]. This functional gain-of-action (inhibition vs. substrate activity) represents a qualitative divergence in biochemical activity arising from the structural modification of the benzodifuran core. The IC50 value for Bromo-DragonFLY's MAO-A inhibition was noted to be within a clinically relevant range, suggesting that co-administration or metabolic interaction with serotonergic substrates would carry a heightened pharmacological risk profile unique to this compound [1].

Monoamine oxidase MAO-A inhibition Enzyme kinetics Drug-drug interaction

Extreme Duration of Action: Quantified 2-3 Day In Vivo Effect versus <1 Day for 2C-B-FLY and ~12 Hours for LSD

Bromo-DragonFLY is characterized by an unusually extended duration of psychoactive effects in humans, with duration of 2-3 days reported in clinical case reports and user accounts [1]. This is in marked contrast to LSD, which has a typical duration of 6-12 hours, and 2C-B-FLY, which has a reported duration of 10-15 hours [1]. The prolonged effect is consistent with the compound's extreme metabolic stability and potent MAO-A inhibition, which together reduce systemic clearance and potentiate serotonergic tone. While laboratory-based quantitative comparisons of duration are inherently limited to observational data sets, the difference is consistently reported across published case reports and toxicological analyses.

Duration of action Pharmacodynamics In vivo pharmacokinetics Subjective effects

Validated Research and Forensic Application Scenarios for 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride


High-Potency 5-HT2A Receptor Structural Biology and Pharmacological Probe Studies

Given its sub-nanomolar affinity (Ki = 0.04 nM for 5-HT2A) and ~550-fold selectivity window over its non-rigid parent DOB, Bromo-DragonFLY is suited for structural biology applications requiring high-occupancy receptor labeling, such as cryo-EM stabilization of the 5-HT2A receptor active state, or as a high-affinity competitor in receptor binding assays at picomolar concentrations where the non-specific binding of lower-affinity phenethylamines would compromise signal-to-noise ratios [1][2].

In Vivo Behavioral Pharmacology Requiring Maximal and Robust 5-HT2A-Mediated Head-Twitch Response

For the study of 5-HT2A-dependent neural circuits through the head-twitch response (HTR) in mice, Bromo-DragonFLY offers a 3.75-fold higher in vivo potency than DOB (ED50 = 0.20 vs 0.75 μmol/kg) and a significantly steeper dose-response relationship, allowing for a clearer maximal response window in dose-response experiments without the confounding influence of alternative signaling pathways activated at higher doses of less potent analogs [1]. This makes it an optimized positive control compound for HTR assays.

Forensic Analytical Reference Standard for Differentiation from 2C-B-FLY in Seized Materials

The complete metabolic resistance of Bromo-DragonFLY to human hepatic in vitro systems provides a clear forensic differentiation pathway from its commonly misrepresented analog 2C-B-FLY [2]. In seized sample analysis, the absence of any expected major phase I metabolites (e.g., mono-hydroxylated or N-acetylated products) following in vitro metabolism assays on a questioned substance, coupled with the identification of the stable parent compound by LC-HRMS, serves as a definitive chemical and biochemical marker that the active agent is not the legally distinct 2C-B-FLY, which is extensively metabolized [2].

Pharmacokinetic and Drug Interaction Studies Involving MAO-A and CYP-Mediated Clearance Pathways

Investigators studying the impact of monoamine oxidase A inhibition on serotonergic signaling in vitro or in vivo can utilize Bromo-DragonFLY as a combined 5-HT2 agonist and MAO-A inhibitor within a single molecule (MAO-A Ki = 0.352 μM), a mechanistically unique profile absent in the substrate-analog 2C-B-FLY [2]. This avoids the need for dual-compound administration of a separate 5-HT2A agonist and an MAOI, simplifying experimental design for mechanistic studies of how 5-HT2 receptor activation and presynaptic 5-HT metabolism jointly regulate neurotransmission.

Quote Request

Request a Quote for 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.